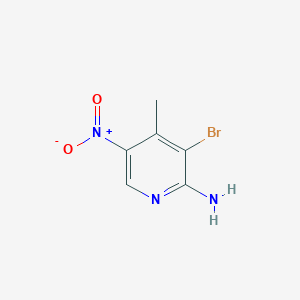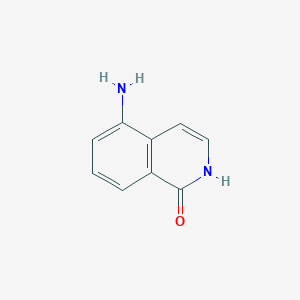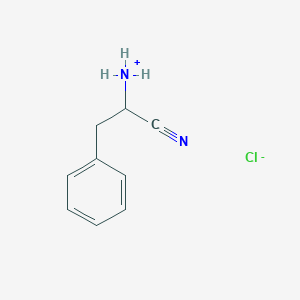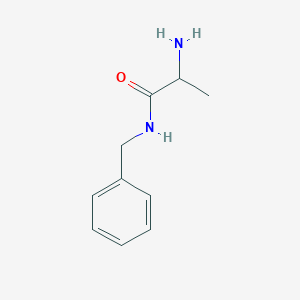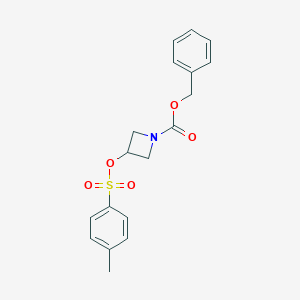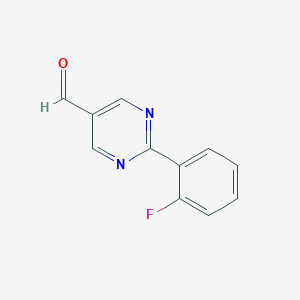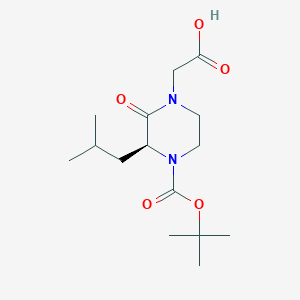
(3S)-4-Boc-1-carboxymethyl-3-isobutyl-piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indirubin derivative 8a is a synthetic organic compound that belongs to the indirubin familyThis compound has gained significant attention due to its potent inhibitory effects on cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 beta (GSK-3β), making it a promising candidate for anticancer therapies .
Aplicaciones Científicas De Investigación
Indirubin derivative 8a has a wide range of scientific research applications:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of indirubin derivative 8a typically involves nucleophilic substitution reactions. For instance, indirubin can undergo nucleophilic substitution at the N1 position with 1-(2-chloroethyl)piperidine hydrochloride in the presence of potassium carbonate and tetrabutylammonium bromide as a phase transition catalyst. This reaction yields indirubin derivative 8a with an excellent yield of 88.2% .
Industrial Production Methods: Industrial production of indirubin derivatives often involves optimizing reaction conditions to enhance yield and purity. The use of phase transition catalysts and controlled reaction environments are crucial for large-scale production. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Indirubin derivative 8a undergoes various chemical reactions, including:
Oxidation: Indirubin derivatives can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert indirubin derivatives to their corresponding leuco forms.
Substitution: Nucleophilic substitution reactions are common, as seen in the synthesis of indirubin derivative 8a.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products: The major products formed from these reactions include various indirubin derivatives with modifications at different positions on the indole rings, leading to compounds with enhanced biological activities .
Mecanismo De Acción
Indirubin derivative 8a exerts its effects primarily through the inhibition of CDKs and GSK-3β. These enzymes play critical roles in cell cycle regulation and signaling pathways. By binding to the ATP-binding sites of these kinases, indirubin derivative 8a effectively inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, indirubin derivatives have been shown to modulate other signaling pathways, including NF-κB, STAT3, and TGF-β, contributing to their broad-spectrum anticancer activity .
Similar Compounds:
Indirubin: The parent compound, known for its anticancer properties.
Indirubin-3’-monoxime: A derivative with enhanced solubility and bioavailability.
5-Bromoindirubin-3’-oxime: A potent inhibitor of CDKs with improved pharmacological properties.
Uniqueness of Indirubin Derivative 8a: Indirubin derivative 8a stands out due to its specific modifications that enhance its inhibitory potential against CDKs and GSK-3β. These modifications result in improved solubility and bioavailability, making it a more effective therapeutic agent compared to its parent compound and other derivatives .
Propiedades
IUPAC Name |
2-[(3S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-3-(2-methylpropyl)-2-oxopiperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-10(2)8-11-13(20)16(9-12(18)19)6-7-17(11)14(21)22-15(3,4)5/h10-11H,6-9H2,1-5H3,(H,18,19)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNNBFMNMGDYJG-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





